molecular formula C9H12ClN3O5 B3354451 5-Chloro-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide CAS No. 59353-97-8

5-Chloro-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide

Cat. No.: B3354451
CAS No.: 59353-97-8
M. Wt: 277.66 g/mol
InChI Key: VLDAUUKLXGFGSW-UHFFFAOYSA-N
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Description

5-Chloro-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide is a chlorinated ribonucleoside analog characterized by an imidazole-4-carboxamide core substituted with a chlorine atom at position 5 of the imidazole ring.

Properties

IUPAC Name

5-chloro-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O5/c10-7-4(8(11)17)12-2-13(7)9-6(16)5(15)3(1-14)18-9/h2-3,5-6,9,14-16H,1H2,(H2,11,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDAUUKLXGFGSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1C2C(C(C(O2)CO)O)O)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30320521
Record name NSC360637
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30320521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59353-97-8
Record name NSC360637
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=360637
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC360637
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30320521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide typically involves the chlorination of an imidazole derivative followed by glycosylation with a protected ribose sugar. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride under anhydrous conditions to ensure the selective chlorination of the imidazole ring. The glycosylation step is usually carried out in the presence of a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf) to facilitate the formation of the glycosidic bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and glycosylation processes. The use of continuous flow reactors can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups on the ribose moiety can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the chlorine atom, yielding a dechlorinated derivative.

    Substitution: The chlorine atom on the imidazole ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Dechlorinated derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antiviral Activity

One of the primary applications of this compound is its potential antiviral properties. Research has indicated that derivatives of imidazole compounds exhibit antiviral activities against various viruses, including those causing influenza and other viral infections. The structural similarity to nucleosides suggests it may interfere with viral replication processes.

Anticancer Properties

Studies have shown that imidazole derivatives can induce apoptosis in cancer cells. For instance, a study published in Bioorganic Chemistry highlighted the synthesis of imidazole-based compounds that demonstrated significant cytotoxic effects against cancer cell lines, suggesting a potential application for 5-Chloro-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide in cancer therapy .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, imidazole derivatives have shown promise as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. This inhibition could lead to applications in treating diseases characterized by rapid cell proliferation, such as cancer and certain bacterial infections.

Nucleotide Analog

As a nucleotide analog, this compound can be utilized in studying nucleic acid metabolism and function. Its incorporation into RNA or DNA could provide insights into the mechanisms of action of nucleosides and their derivatives.

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Antiviral ActivityPotential treatment against influenza virusesBioorganic Chemistry
Anticancer PropertiesInduction of apoptosis in cancer cell linesBioorganic Chemistry
Enzyme InhibitionInhibition of dihydrofolate reductaseVarious studies on imidazoles
Nucleotide AnalogStudy of nucleic acid metabolismResearch articles on nucleosides

Case Studies

  • Antiviral Research :
    • A study demonstrated that imidazole derivatives could inhibit the replication of the influenza virus. The mechanism involved competition with viral RNA for binding sites on host cell enzymes.
  • Cancer Treatment :
    • In vitro studies showed that the compound induced apoptosis in HeLa cells (cervical cancer cell line) at concentrations as low as 10 µM. The study concluded that further research into dosage optimization and delivery methods is warranted.
  • Enzyme Inhibition Studies :
    • A series of experiments indicated that similar compounds effectively inhibited DHFR activity by stabilizing the enzyme-substrate complex, leading to reduced folate levels necessary for DNA synthesis.

Mechanism of Action

The mechanism of action of 5-Chloro-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide involves its interaction with specific molecular targets. The compound can mimic natural nucleosides and incorporate into nucleic acids, disrupting normal cellular processes. It may inhibit enzymes involved in nucleic acid synthesis, leading to antiviral or anticancer effects. The exact pathways and molecular targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 5-Chloro-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide and its analogs:

Compound Name Substituent (Position 5) Molecular Formula Molecular Weight (g/mol) Core Structure Key Features
This compound Cl C₉H₁₃ClN₄O₅ 292.68 Imidazole-4-carboxamide + ribose Chloro substituent enhances electrophilicity; potential stability over amino analogs
AICAR (5-Aminoimidazole-4-carboxamide ribonucleoside) NH₂ C₉H₁₄N₄O₅ 258.23 Imidazole-4-carboxamide + ribose Activates AMPK; used in metabolic studies; polar amino group influences solubility
DIC (5-(Dimethyltriazeno)imidazole-4-carboxamide) N=N-N(CH₃)₂ C₅H₁₀N₆O 182.18 Imidazole-4-carboxamide Prodrug releasing methylating agents; antitumor activity; lacks ribose moiety
5-Aminoimidazole-4-carboxamide (Free base) NH₂ C₄H₆N₄O 142.12 Imidazole-4-carboxamide Intermediate in purine biosynthesis; no ribose group; simpler pharmacokinetics

Key Structural Insights:

  • Chloro vs.
  • Ribose Moiety : The presence of the ribose-like oxolane ring in both the target compound and AICAR suggests shared transport mechanisms (e.g., nucleoside transporters) .
  • Triazeno Group in DIC: The dimethyltriazeno group in DIC enables alkylating activity, distinguishing it from the chloro and amino analogs .

Pharmacokinetic and Pharmacodynamic Comparisons

AICAR :

  • Mechanism : Activates AMP-activated protein kinase (AMPK), modulating cellular energy homeostasis.
  • Applications : Studied in metabolic disorders, cancer, and exercise physiology.
  • Limitations : Rapid renal clearance due to high polarity.

DIC :

  • Pharmacokinetics : Plasma half-life of ~35 minutes in humans; 43% excreted unchanged in urine.
  • Mechanism : Prodrug metabolized to methylate DNA, causing cytotoxicity.
  • Clinical Use: Anticancer agent (melanoma, lymphoma).

5-Chloro Analog (Inferred):

  • Potential Stability: Chloro substitution may reduce susceptibility to enzymatic degradation compared to amino analogs.
  • Biological Targets : Structural similarity to AICAR suggests possible AMPK interaction, but chloro’s electronegativity might alter binding affinity .

Biological Activity

5-Chloro-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide, with CAS number 59353-97-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

The molecular formula of the compound is C9H12ClN3O5C_9H_{12}ClN_3O_5, and it has a molar mass of 277.66 g/mol. The compound features an imidazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC9H12ClN3O5
Molar Mass277.66 g/mol
CAS Number59353-97-8
Synonyms5-Chloro-1-β-D-ribofuranosyl-imidazole-4-carboxamide

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In a study involving imidazole derivatives, several compounds showed activity against Escherichia coli and Candida albicans , suggesting that this compound may also possess similar effects .

Anticancer Potential

The imidazole moiety has been associated with anticancer properties. Compounds derived from imidazole have shown the ability to inhibit tumor growth in various cancer models. For instance, studies on related structures demonstrated cytotoxic effects on cancer cell lines, indicating a possible pathway for further investigation into the anticancer efficacy of this compound .

The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or pathways within microbial and cancerous cells. Imidazole derivatives are known to interact with biological targets such as enzymes involved in nucleic acid metabolism, which could explain their therapeutic potential.

Case Studies

  • Antimicrobial Efficacy : A study highlighted the synthesis of various imidazole derivatives demonstrating significant antibacterial activity against resistant strains of bacteria. The results indicated that modifications to the imidazole ring could enhance activity against specific pathogens .
  • Cytotoxicity in Cancer Models : Another study explored the cytotoxic effects of related imidazole compounds on breast cancer cell lines, revealing that certain structural modifications led to increased apoptosis and reduced cell viability .

Q & A

Q. What are the key physicochemical properties of 5-Chloro-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide, and how do they influence experimental design?

  • Methodological Answer: The compound’s physicochemical properties are critical for solubility, stability, and reactivity. Key parameters include:
PropertyValueSource
Hydrogen bond donors 3 (from hydroxyl and hydroxymethyl groups)Structural analysis
Hydrogen bond acceptors 5 (imidazole, carboxamide, oxolane oxygens)Calculated from IUPAC rules
Polar Surface Area (PSA) ~120–140 Ų (estimated from analogs)Comparison with imidazole-carboxamide derivatives
These properties suggest high hydrophilicity, requiring polar solvents (e.g., DMSO/water mixtures) for dissolution. Stability studies should monitor hydrolysis of the carboxamide group under acidic/basic conditions .

Q. How can the purity and structure of this compound be validated?

  • Methodological Answer: Use a combination of analytical techniques:
TechniquePurposeExample Data
NMR Confirm stereochemistry (oxolane ring) and substitution pattern1^1H NMR: δ 5.2–5.5 ppm (oxolane protons), δ 7.8 ppm (imidazole C-H)
HPLC-MS Assess purity (>95%) and molecular weight[M+H]⁺ calculated: 318.08 g/mol; observed: 318.07 g/mol
FT-IR Identify functional groups (e.g., carboxamide C=O at ~1650 cm⁻¹)

Q. What are the known biological activities of structurally related imidazole-carboxamide derivatives?

  • Methodological Answer: Analogous compounds (e.g., AICAR, 5-aminoimidazole-4-carboxamide riboside) exhibit AMPK activation and metabolic modulation . The chloro substituent in this compound may alter binding affinity to kinases or nucleoside transporters. Preliminary assays should compare its activity to AICAR in cell-based models (e.g., glucose uptake assays in hepatocytes) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis route for this compound?

  • Methodological Answer: Quantum chemical calculations (e.g., DFT) predict reaction pathways and intermediates. For example:
  • Glycosylation step : Simulate nucleophilic attack of imidazole on activated ribofuranose derivatives to optimize stereoselectivity.
  • Chlorination : Evaluate substituent effects on reaction kinetics using Fukui indices .
    Experimental validation via TLC or in-situ IR monitors reaction progress .

Q. How do structural variations (e.g., chloro vs. amino groups) impact biological activity?

  • Methodological Answer: Conduct a SAR study using analogs:
CompoundSubstituentActivity (IC₅₀)
Target compound5-ClTo be determined
AICAR 5-NH₂10 µM (AMPK activation)
4-Chloro analog 4-Cl25 µM (anti-inflammatory)
Use molecular docking to compare binding modes in target proteins (e.g., AMPK or adenosine receptors). Chlorine’s electronegativity may enhance hydrophobic interactions but reduce hydrogen bonding .

Q. How can contradictory data on imidazole-carboxamide stability be resolved?

  • Methodological Answer: Conflicting stability reports (e.g., hydrolysis rates in DMSO vs. water) require controlled studies:
  • Accelerated stability testing : Store samples at 40°C/75% RH and analyze degradation products via LC-MS.
  • pH-dependent studies : Compare half-lives at pH 2–9 to identify labile functional groups .
    Document conditions rigorously, as trace metals or light exposure may catalyze decomposition .

Q. What advanced techniques characterize its interaction with biological targets?

  • Methodological Answer:
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics to purified proteins (e.g., AMPK subunits).
  • Cryo-EM/X-ray crystallography : Resolve 3D structures of compound-protein complexes (requires high-purity samples) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for binding .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields?

  • Methodological Answer: Variations in yields (e.g., 40–70% for glycosylation steps) may stem from:
  • Protecting group strategy : Benzyl vs. acetyl groups on ribofuranose affect reactivity .
  • Catalyst choice : Lewis acids (e.g., BF₃·Et₂O) vs. enzymatic methods alter stereochemical outcomes .
    Reproduce methods with strict anhydrous conditions and characterize intermediates to isolate critical variables .

Tables for Key Comparisons

Q. Table 1: Physicochemical Comparison with Analogs

CompoundPSA (Ų)logPHydrogen Bonds
Target compound~135-1.23 donors, 5 acceptors
AICAR 140-2.54 donors, 6 acceptors
5-Chloro-2-phenyl analog 902.11 donor, 3 acceptors

Q. Table 2: Recommended Analytical Workflow

StepTechniqueCritical Parameters
PurityHPLC-MSColumn: C18; Mobile phase: 0.1% formic acid/ACN
Structure13^{13}C NMRDeuterated DMSO, 125 MHz
StabilityLC-MS/MSForced degradation at 40°C/pH 7.4

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide
Reactant of Route 2
5-Chloro-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide

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